molecular formula C21H19Cl2N3O B2790443 1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-98-8

1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2790443
CAS No.: 876887-98-8
M. Wt: 400.3
InChI Key: UJPRPKQCEBIKKU-UHFFFAOYSA-N
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Description

The compound appears to contain a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a part of many bioactive heterocyclic compounds that have diverse biological and clinical applications .


Synthesis Analysis

Benzimidazole derivatives are often synthesized for their various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .


Molecular Structure Analysis

The benzimidazole nucleus allows these compounds to interact easily with the biopolymers of the living system, as they are structural isosters of naturally occurring nucleotides .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, it’s possible that “1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” could be a subject of future research in medicinal chemistry .

Properties

IUPAC Name

4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O/c1-2-9-25-13-15(11-20(25)27)21-24-18-5-3-4-6-19(18)26(21)12-14-7-8-16(22)17(23)10-14/h2-8,10,15H,1,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPRPKQCEBIKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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